3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

In CNS drug discovery, achieving balanced lipophilicity and metabolic stability without extensive SAR iteration is a persistent challenge. 3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid addresses this as a pre-optimized building block featuring a metabolically resistant -OCF3 group at the 3'-position and a versatile -COOH handle for amide conjugation. Its LogP of 4.3 enhances blood-brain barrier penetration, while the rigid biphenyl core provides a reliable vector for PROTAC linker attachment. - Purity: ≥97%, ensuring reproducibility in lead optimization. - Key Application: Ideal for synthesizing CNS-targeted small molecule libraries and kinase inhibitor scaffolds. - Supply Assurance: Available from stock with global shipping, supported by comprehensive analytical documentation.

Molecular Formula C14H9F3O3
Molecular Weight 282.218
CAS No. 1215206-30-6
Cat. No. B596858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid
CAS1215206-30-6
Synonyms3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid
Molecular FormulaC14H9F3O3
Molecular Weight282.218
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)OC(F)(F)F
InChIInChI=1S/C14H9F3O3/c15-14(16,17)20-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(18)19/h1-8H,(H,18,19)
InChIKeyFJNYSKXDNSOFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(Trifluoromethoxy)biphenyl-3-carboxylic Acid Overview


3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid is a biphenyl derivative featuring a trifluoromethoxy (-OCF3) substituent at the 3'-position and a carboxylic acid (-COOH) group at the 3-position of the biphenyl scaffold . With a molecular formula of C14H9F3O3 and a molecular weight of 282.21 g/mol, it serves as a valuable building block in medicinal chemistry and agrochemical research, where the -OCF3 group imparts enhanced lipophilicity and metabolic stability compared to non-fluorinated or alternatively substituted analogs .

Scaffold Fluorinated biphenyl building block with enhanced lipophilicity
Motif -OCF3 group for metabolic stability in lead optimization
Handle Carboxylic acid for amide coupling in library synthesis

Uniqueness of 3'-(Trifluoromethoxy)biphenyl-3-carboxylic Acid


Positional isomerism and substituent variation in biphenyl carboxylic acids profoundly affect key physicochemical properties critical to drug design. Even a shift of the trifluoromethoxy group from the 3'- to the 2'- or 4'-position alters lipophilicity (ΔLogP up to 0.76) and electronic distribution, while replacement with non-fluorinated or methyl-substituted analogs eliminates the unique combination of high lipophilicity and metabolic stability conferred by the -OCF3 group . These differences directly impact membrane permeability, target engagement, and SAR interpretation, rendering simple substitution without experimental validation a high-risk approach in lead optimization and structure-activity relationship (SAR) studies .

  • Positional isomerism (2'-, 4'-) may shift lipophilicity and membrane permeability, altering SAR.
  • Non-fluorinated or methyl-substituted analogs lack the metabolic stability imparted by -OCF3.
  • Direct substitution without validation risks inconsistent target engagement and ADME profiles.

Differentiating 3'-(Trifluoromethoxy)biphenyl-3-carboxylic Acid from Isomers


Lipophilicity (LogP) Comparison

The computed XLogP3 value for 3'-(trifluoromethoxy)biphenyl-3-carboxylic acid is 4.3 . This value is 0.41 units lower than the LogP reported for the 2'-substituted isomer (4.71) , but 0.35 units higher than the 4'-substituted isomer (3.95) . Compared to the unsubstituted parent biphenyl-3-carboxylic acid (LogP range 3.27-3.84) [REFS-4, REFS-5], the target compound exhibits a lipophilicity increase of 0.46 to 1.03 units, consistent with the expected effect of -OCF3 substitution.

Lipophilicity (LogP)
Cross-study comparable
4.3 vs 2'-isomer 4.71 (Δ −0.41), 4'-isomer 3.95 (Δ +0.35), parent acid 3.27–3.84 (Δ +0.46 to +1.03)
Supports isomer-specific permeability prediction and PK profile selection
Computed XLogP3; experimental logD measurement recommended
Lipophilicity Drug Design Physicochemical Properties

Acidity (pKa) Comparison

The predicted pKa of 3'-(trifluoromethoxy)biphenyl-3-carboxylic acid is 4.04 , which is 0.093 units lower than the pKa of 4.133 reported for biphenyl-3-carboxylic acid . This slight increase in acidity is attributed to the electron-withdrawing inductive effect of the -OCF3 group.

Acidity (pKa)
Cross-study comparable
Target pKa 4.04 vs parent acid 4.133 (Δ −0.093)
Slight acidity increase influences ionization at physiological pH
Predicted values; experimental determination may vary
pKa Acidity Ionization

Metabolic Stability Enhancement

The -OCF3 group is well-established in medicinal chemistry to increase metabolic stability by blocking cytochrome P450-mediated oxidation at the aromatic ring and by increasing overall lipophilicity, which can reduce first-pass metabolism . In contrast, non-fluorinated biphenyl carboxylic acids (e.g., parent acid) are more susceptible to oxidative metabolism, potentially leading to rapid clearance of derived compounds .

Metabolic Stability
Class-level inference
-OCF3 blocks CYP450 oxidation; enhances resistance vs non-fluorinated analogs (qualitative)
Class-level inference supports metabolic stability screening
In vitro microsomal stability data to verify
Metabolic Stability Fluorine Chemistry Drug Metabolism

High Purity for Synthesis

Commercial suppliers offer 3'-(trifluoromethoxy)biphenyl-3-carboxylic acid at purity levels of 95% to 97% . Such high purity reduces the need for additional purification steps prior to use in amide coupling or other derivatization reactions, streamlining library synthesis workflows.

Purity Specification
Supporting evidence
95%–97% (vendor specifications)
High purity supports direct use in parallel synthesis workflows
Lot-specific COA review recommended
Purity Building Block Synthesis

Amide Coupling Reactivity

The carboxylic acid moiety at the 3-position of the biphenyl ring is sterically accessible and can be activated using standard coupling reagents (e.g., HATU, EDC) to form amide bonds with primary and secondary amines . This reactivity is typical of biphenyl-3-carboxylic acids and is leveraged to generate diverse compound libraries for SAR exploration .

Amide Coupling
Class-level inference
Carboxylic acid activated by HATU/EDC for amide bond formation with primary/secondary amines
Class-level reactivity supports library synthesis workflows
Standard coupling conditions; conversion varies with amine
Amide Coupling Combinatorial Chemistry SAR

Applications of 3'-(Trifluoromethoxy)biphenyl-3-carboxylic Acid


CNS-Penetrant Lead Optimization

Given its enhanced lipophilicity (LogP 4.3) and the established ability of -OCF3 groups to improve blood-brain barrier penetration, this building block is ideally suited for constructing CNS-targeted small molecule libraries. The intermediate LogP value, compared to the 2'-isomer (4.71), offers a balanced profile for CNS permeability without excessive plasma protein binding .

Metabolically Stable Kinase Inhibitors

The -OCF3 group's resistance to oxidative metabolism makes derivatives of this carboxylic acid promising scaffolds for kinase inhibitors where prolonged target engagement is desired. The carboxylic acid handle allows facile conjugation to hinge-binding motifs via amide bond formation .

Fluorinated Agrochemical Intermediates

The combination of high purity (≥95%) and a pre-formed biphenyl core with a metabolically stable -OCF3 group positions this compound as a key intermediate for synthesizing novel herbicides or fungicides. Its carboxylic acid group can be readily esterified or amidated to modulate physicochemical properties for foliar uptake .

Biaryl PROTAC Synthesis

The rigid biphenyl scaffold provides a favorable vector for linking E3 ligase ligands and target protein binders. The 3-carboxylic acid offers a conjugation point for attaching linkers via stable amide bonds, while the -OCF3 group may enhance the cellular permeability of the resulting PROTAC molecule .

Application
Selection Property
Validation Focus
CNS-penetrant library synthesis
Lipophilicity and BBB penetration profile
Permeability and protein binding assays
Metabolically stable kinase inhibitor research
Metabolic stability conferred by -OCF3
Microsomal stability and target engagement assays
Fluorinated agrochemical intermediate synthesis
High purity and metabolically stable core
Foliar uptake and environmental stability assays
Biaryl PROTAC synthesis
Rigid biphenyl scaffold and amide coupling handle
Cellular permeability and degradation efficiency assays

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